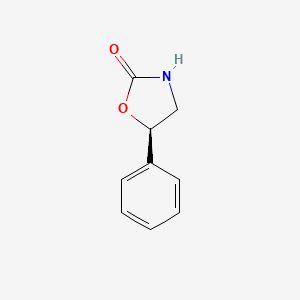

2-Oxazolidinone, 5-phenyl-, (5R)-

Descripción general

Descripción

“2-Oxazolidinone, 5-phenyl-, (5R)-” is a natural product found in Reseda luteola . It is characterized by a chemical structure that includes the oxazolidone ring with the S configuration of the substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .

Synthesis Analysis

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . They can be synthesized from readily available N-aryl carbamates , which avoids the hazards and limitations associated with the preparation and isolation of aryl isocyanates .Molecular Structure Analysis

The molecular formula of “2-Oxazolidinone, 5-phenyl-, (5R)-” is C9H9NO2 . The InChI is InChI=1S/C9H9NO2/c11-9-10-6-8 (12-9)7-4-2-1-3-5-7/h1-5,8H,6H2, (H,10,11) .Chemical Reactions Analysis

Oxazolidinones are characterized by their synthesis, employing different catalytic systems or catalyst-free conditions, as well as their ring-opening transformations through decarboxylative coupling .Physical And Chemical Properties Analysis

The molecular weight of “2-Oxazolidinone, 5-phenyl-, (5R)-” is 163.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 38.3 Ų .Aplicaciones Científicas De Investigación

1. Impurity Profile Analysis

2-Oxazolidinone derivatives have been investigated for their impurity profiles, particularly in the context of drug substances like ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl] -2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, which are developed for treating thrombotic disorders. Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are employed for this purpose (Thomasberger, Engel, & Feige, 1999).

2. Synthesis of Nonproteinogenic Amino Acids

Oxazolidinone derivatives are utilized in the stereoselective synthesis of nonproteinogenic amino acids, such as (2S,3R)-3-amino-2-hydroxydecanoic acid. This involves complex chemical transformations and reveals the compound's utility in creating biologically significant molecules (Wee & Mcleod, 2003).

3. Antibacterial Applications

Certain oxazolidinone analogs, such as U-100592 and U-100766, have been studied for their antibacterial properties. These compounds show promise in treating multidrug-resistant Gram-positive bacterial infections and have a unique mechanism of action involving the inhibition of bacterial protein synthesis (Brickner et al., 1996).

4. Synthesis of Pharmacologically Active Compounds

Oxazolidinones are key intermediates in the synthesis of various pharmacologically active compounds. For example, they are used in the synthesis of positive allosteric modulators of mGluR2, which have potential applications in treating schizophrenia (Brnardic et al., 2010).

5. Agricultural Fungicides

In the agricultural sector, oxazolidinone derivatives like famoxadone are employed as fungicides. They are effective against various plant pathogens and represent a new class of oxazolidinone fungicides, highlighting the compound's versatility beyond medical applications (Sternberg et al., 2001).

Mecanismo De Acción

Oxazolidinones are protein synthesis inhibitors which target an early step involving the binding of N-formylmethionyl-tRNA to the ribosome . They inhibit bacterial protein biosynthesis by interfering with the binding of initiator fMet-tRNA Meti i Met to the ribosomal peptidyltransferase P-site, which is vacant only prior to the formation of the first peptide bond .

Direcciones Futuras

Propiedades

IUPAC Name |

(5R)-5-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARILQDNHZGKJBK-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469462 | |

| Record name | (R)-5-phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54705-41-8 | |

| Record name | (R)-5-phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

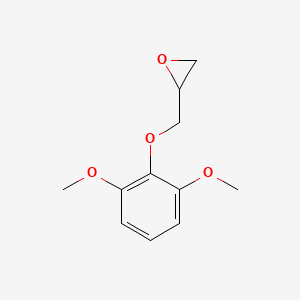

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride](/img/structure/B3053528.png)

![Phenol, 4-[[(phenylmethyl)thio]methyl]-](/img/structure/B3053539.png)